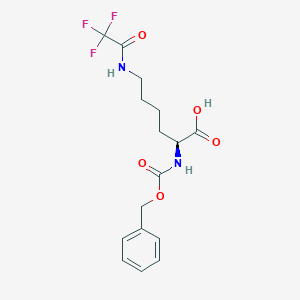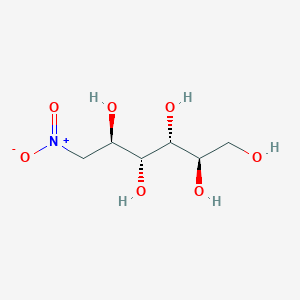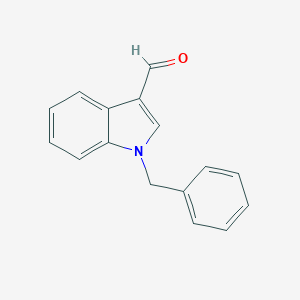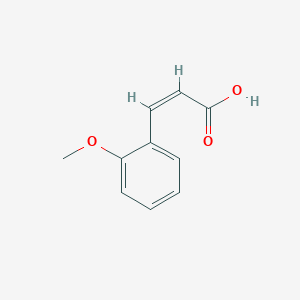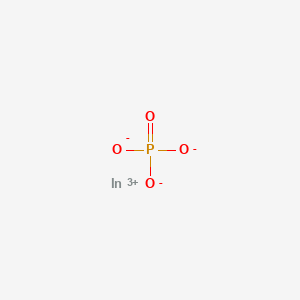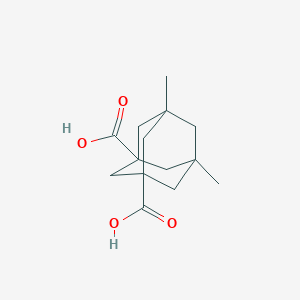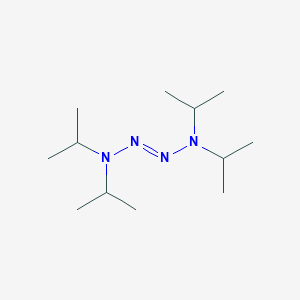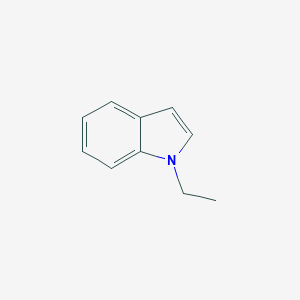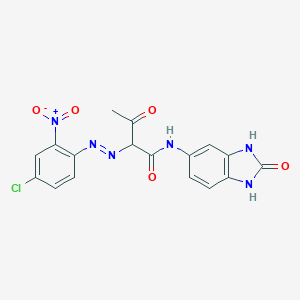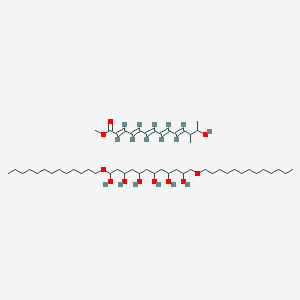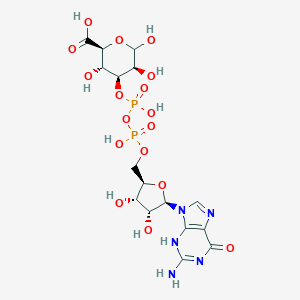
Gdp mannuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gdp mannuronate is a chemical compound that is commonly used in scientific research. It is a derivative of mannuronic acid and is used in various biochemical and physiological studies.
Wirkmechanismus
Gdp mannuronate acts as a substrate for the enzymes involved in the biosynthesis and degradation of alginate. It is converted to its corresponding oligosaccharide form, which is then incorporated into the alginate polymer. The incorporation of Gdp mannuronate into the alginate polymer affects its physical and chemical properties, leading to changes in the structure and function of the cell wall.
Biochemische Und Physiologische Effekte
Gdp mannuronate has been shown to affect the growth and development of brown algae. It also affects the physical and chemical properties of the alginate polymer, leading to changes in the structure and function of the cell wall. Additionally, Gdp mannuronate has been shown to have immunomodulatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Gdp mannuronate in lab experiments has several advantages, including its availability and purity. However, it is important to note that the use of Gdp mannuronate is limited to the study of alginate biosynthesis and degradation and the biosynthesis of Gdp sugars.
Zukünftige Richtungen
For the study of Gdp mannuronate include the study of the enzymes involved in alginate biosynthesis and degradation, the biosynthesis of Gdp sugars, and the potential therapeutic applications of its immunomodulatory effects.
Synthesemethoden
The synthesis of Gdp mannuronate involves the conversion of mannuronic acid to its corresponding nucleotide form. This process is carried out by the enzyme, GDP-mannuronate dehydrogenase. The enzyme catalyzes the oxidation of mannuronic acid to form Gdp mannuronate. The reaction requires the presence of NAD+ as a cofactor.
Wissenschaftliche Forschungsanwendungen
Gdp mannuronate is commonly used in scientific research as a substrate for the study of enzymes that are involved in the biosynthesis and degradation of alginate, a polysaccharide found in the cell wall of brown algae. It is also used as a tool for the study of the biosynthesis of Gdp sugars, which are essential for the synthesis of various macromolecules.
Eigenschaften
CAS-Nummer |
10485-25-3 |
|---|---|
Produktname |
Gdp mannuronate |
Molekularformel |
C16H23N5O17P2 |
Molekulargewicht |
619.3 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |
InChI-Schlüssel |
YESDZLSBQGRWKM-KXWLUJSTSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
Synonyme |
Gdp mannuronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



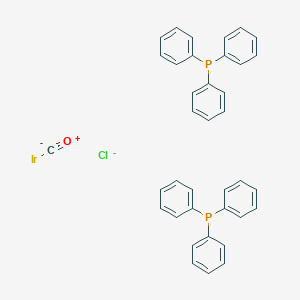
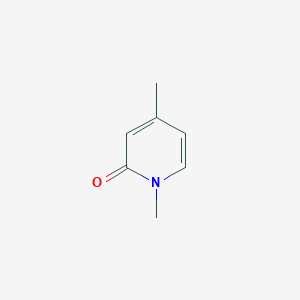
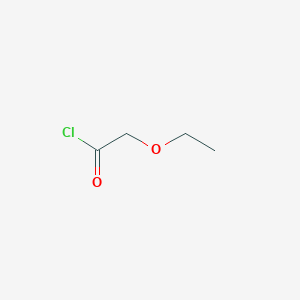
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
